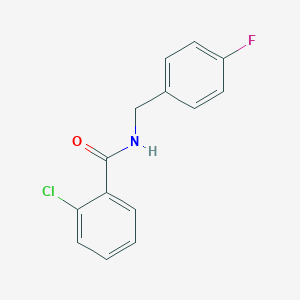

2-chloro-N-(4-fluorobenzyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[(4-fluorophenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO/c15-13-4-2-1-3-12(13)14(18)17-9-10-5-7-11(16)8-6-10/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEGHAPJHMCDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Advanced Spectroscopic and Structural Characterization in Academic Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments are utilized to map out its complete atomic connectivity.

Proton (¹H) NMR for Amide and Aromatic Proton Assignments

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the amide proton, the benzylic methylene protons, and the aromatic protons of both phenyl rings are observed.

The amide proton (-NH-) typically appears as a triplet in the downfield region of the spectrum, a result of coupling to the adjacent methylene (-CH₂-) protons. The benzylic protons appear as a doublet, due to coupling with the single amide proton. The aromatic protons resonate in a complex pattern in the aromatic region of the spectrum, with their specific chemical shifts and splitting patterns determined by their position relative to the chloro and amide or fluoro and benzyl substituents.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Amide (NH) | ~6.5 - 7.5 | t | ~5-6 |

| Benzylic (CH₂) | ~4.6 | d | ~5-6 |

| Aromatic (Ar-H) | ~7.0 - 7.8 | m | - |

Carbon-13 (¹³C) NMR for Carbon Backbone Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. The spectrum of this compound will show distinct signals for each of the 14 carbon atoms in its structure.

The carbonyl carbon of the amide group is characteristically found in the most downfield region of the spectrum. The aromatic carbons show a range of chemical shifts influenced by the electron-withdrawing and electron-donating effects of their respective substituents. The benzylic carbon and the carbons of the fluorinated ring also have predictable chemical shifts.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Amide (C=O) | ~166 |

| Aromatic (C-Cl) | ~130 |

| Aromatic (C-F) | ~162 (d, ¹JCF ≈ 245 Hz) |

| Aromatic (CH) | ~115 - 138 |

| Benzylic (CH₂) | ~43 |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to study fluorine-containing compounds. biophysics.org For this compound, the ¹⁹F NMR spectrum will show a single signal for the fluorine atom on the benzyl ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. Furthermore, the signal will be split into a multiplet due to coupling with the adjacent aromatic protons, providing further structural confirmation. The large chemical shift range of ¹⁹F NMR makes it a very powerful tool for identifying and distinguishing between different fluorinated compounds. nih.gov

Mass Spectrometry Techniques for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like amides. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become ionized, typically by protonation to form [M+H]⁺ ions. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound. By comparing the experimentally measured exact mass with the theoretically calculated mass for the expected molecular formula, the composition can be confirmed with a high degree of confidence.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed using HRMS. In these experiments, the parent ion is selected and fragmented, and the masses of the resulting fragment ions are measured with high accuracy. The fragmentation pattern provides valuable information about the connectivity of the molecule. For this compound, characteristic fragmentation would involve cleavage of the amide bond and the benzyl C-N bond.

| Technique | Ion | Calculated m/z | Observed m/z |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 264.0591 | ~264.1 |

| HRMS | [M+H]⁺ | 264.0591 | 264.05xx |

Despite a comprehensive search for academic and research literature, detailed crystallographic data for the specific chemical compound "this compound" is not available in published scientific sources. To generate the requested article focusing on its X-ray crystallography, specific experimental data from a single-crystal X-ray diffraction study is required. This would include information such as the crystal system, space group, unit cell dimensions, atomic coordinates, and details of molecular geometry and intermolecular interactions.

While structural analyses for related compounds, such as other substituted benzamides, are present in the scientific literature, this information is not applicable to the unique three-dimensional structure and crystal packing of this compound. The precise atomic arrangement, molecular conformation, hydrogen bonding network, and potential for polymorphism are all unique characteristics that must be determined experimentally for each individual compound.

Therefore, without access to a published crystallographic study or a specific entry in a crystallographic database (like the Cambridge Crystallographic Data Centre - CCDC) for this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the user's detailed outline on its solid-state structural analysis.

Biological Activities and Molecular Target Engagement Research

Investigation of Enzyme Inhibition Potentials

The ability of a compound to inhibit specific enzymes is a cornerstone of modern drug discovery. For this compound, preliminary investigations and structure-activity relationship (SAR) studies of related compounds suggest a potential for enzyme inhibition, which is explored in the following subsections.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. The inhibition of HDACs has emerged as a promising strategy in cancer therapy. Benzamide derivatives, in particular, have been investigated as HDAC inhibitors. A key structural feature for many potent benzamide-based HDAC inhibitors is the presence of a 2-aminobenzamide moiety, which acts as a zinc-binding group within the enzyme's active site. This interaction is critical for the inhibition of class I HDACs, including HDAC1, HDAC2, and HDAC3.

The compound this compound lacks the 2-amino group, which is considered a key pharmacophoric element for potent HDAC inhibition. Research on the structure-activity relationships of benzamide derivatives has shown that the absence of this ortho-amino group on the benzamide ring often leads to a significant reduction or complete loss of HDAC inhibitory activity nih.gov. Therefore, based on current SAR understanding, it is inferred that this compound would likely exhibit weak or no direct inhibitory activity against HDAC1, HDAC2, and HDAC3.

Table 1: Inferred HDAC Inhibition Profile of this compound Based on SAR

| Enzyme | Predicted Inhibition | Rationale |

| HDAC1 | Low to negligible | Lacks the 2-aminobenzamide moiety, a key zinc-binding group. |

| HDAC2 | Low to negligible | Lacks the 2-aminobenzamide moiety. |

| HDAC3 | Low to negligible | Lacks the 2-aminobenzamide moiety. |

This table is based on structure-activity relationship inferences and not on direct experimental data for the specified compound.

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest in the fields of cosmetics and medicine for the treatment of hyperpigmentation disorders. N-benzylbenzamide derivatives have been identified as a promising class of tyrosinase inhibitors nih.gov. The inhibitory mechanism of these compounds is believed to involve their binding to the active site of the tyrosinase enzyme, thereby preventing the oxidation of L-DOPA nih.gov.

Structure-activity relationship studies on N-benzylbenzamides have revealed that the nature and position of substituents on both the benzamide and benzyl rings significantly influence their tyrosinase inhibitory potency. The presence of hydroxyl groups on the benzyl moiety, for instance, has been shown to be beneficial for activity nih.gov. While direct experimental data for this compound is not available, its core N-benzylbenzamide scaffold suggests a potential for tyrosinase inhibition. The chloro and fluoro substituents on the benzamide and benzyl rings, respectively, would likely modulate this activity through electronic and steric effects. Further research is needed to elucidate the precise mechanism and inhibitory kinetics of this specific compound.

Beyond HDACs, other enzymes involved in cancer progression are also potential targets for novel therapeutic agents. Benzamide derivatives have been explored for their broader anticancer activities. For instance, some N-benzylbenzamide derivatives have been designed and synthesized as tubulin polymerization inhibitors nih.gov. These compounds can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells nih.gov.

The structural features of this compound, with its substituted aromatic rings, align with the general pharmacophore of some tubulin inhibitors. However, without direct experimental evidence, its ability to inhibit tubulin polymerization or other enzymes in cancer pathways remains speculative. The chloro and fluoro substitutions could influence binding affinity and cellular uptake, which are critical factors for anticancer efficacy.

Exploration of Antimicrobial Efficacy

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Benzamide derivatives have been reported to possess a broad spectrum of antimicrobial activities.

A number of substituted benzamides have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria nanobioletters.com. The mechanism of action for many of these compounds is still under investigation, but some are known to target essential bacterial enzymes. For example, certain benzamide derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ nih.gov.

Table 2: Potential Antibacterial Spectrum of this compound Based on General Activity of the Benzamide Class

| Bacterial Type | Potential for Activity | Rationale |

| Gram-Positive (e.g., S. aureus) | Possible | Halogenated benzamides have shown activity against Gram-positive bacteria. |

| Gram-Negative (e.g., E. coli) | Possible | Some substituted benzamides exhibit activity against Gram-negative bacteria, though often to a lesser extent than against Gram-positives. |

This table is based on the known activities of the broader class of substituted benzamides and is not based on direct experimental data for the specified compound.

In addition to antibacterial properties, benzamide derivatives have also demonstrated antifungal activity against various fungal pathogens nanobioletters.comnih.gov. The N-benzyl moiety, in particular, has been incorporated into compounds with notable antifungal efficacy researchgate.net. The mechanism of antifungal action for these compounds can vary, with some potentially disrupting the fungal cell membrane or inhibiting essential enzymes.

The structural components of this compound, including the halogenated rings and the N-benzyl group, are features that have been associated with antifungal activity in other molecules. Therefore, it is plausible that this compound could possess inhibitory effects against clinically relevant fungi, such as Candida albicans. Experimental determination of its minimum inhibitory concentration (MIC) against a range of fungal species is necessary to confirm and quantify its antifungal potential.

Larvicidal Activity Studies for Vector Control

A review of scientific literature did not yield specific studies investigating the larvicidal activity of this compound for the purpose of vector control.

Anti-Cancer and Anti-Proliferative Research

Based on available research, there are no specific studies published concerning the direct anti-cancer and anti-proliferative activities of this compound. Consequently, the following sub-sections remain areas for potential future investigation for this specific compound.

In Vitro Antiproliferative Activity against Various Tumor Cell Lines (e.g., HepG2 cells)

No specific data on the in vitro antiproliferative activity of this compound against HepG2 or other tumor cell lines were identified in a review of the literature.

Mechanistic Studies on Induction of Apoptosis and Cell Cycle Arrest

Mechanistic studies detailing the induction of apoptosis or cell cycle arrest specifically by this compound have not been reported in the available scientific literature.

Synergistic Effects with Established Chemotherapeutic Agents

Research into the potential synergistic effects of this compound with established chemotherapeutic agents has not been documented in published studies.

Other Biological Activities under Academic Investigation for Benzamide Analogues

While research on this compound itself is limited, the broader class of benzamide analogues has been subject to extensive academic investigation for various biological activities. One of the most prominent areas of this research is in the field of gastrointestinal motility.

Gastrokinetic Activity and Receptor Agonism/Antagonism (e.g., 5-HT4 receptor, Dopamine (B1211576) D2 receptor)

Benzamide derivatives have been widely studied for their gastrokinetic (prokinetic) properties, which are primarily mediated through their interaction with serotonin 5-HT4 receptors and dopamine D2 receptors in the gastrointestinal tract.

A significant body of research has established that many benzamide derivatives act as agonists at the 5-HT4 receptor. nih.gov Agonism of this receptor is known to enhance gastrointestinal motility. nih.gov For example, certain novel benzamide derivatives have been synthesized and evaluated for their ability to stimulate gastrointestinal prokinetic activity. nih.gov The activation of 5-HT4 receptors, which are positively coupled to adenylate cyclase, is a key mechanism for these effects. nih.gov Studies on compounds like 4-amino-5-chloro-2-methoxy-N-(piperidin-4ylmethyl)benzamides have demonstrated high affinity for the 5-HT4 receptor, leading to potent effects on defecation and motility. nih.gov

In addition to their action on serotonin receptors, many gastrokinetic benzamide agents also exhibit antagonistic activity at the dopamine D2 receptor. Dopamine itself inhibits gastroduodenal motility, and its antagonists can counteract this effect, leading to stimulated motility and gastric emptying. nih.govnih.gov However, this D2 receptor antagonism can also be associated with undesirable side effects. Consequently, a major goal in the development of newer benzamide prokinetics has been to enhance selectivity for the 5-HT4 receptor while reducing or eliminating affinity for the D2 receptor. nih.govnih.gov For instance, the compound AS-4370, a 4-amino-5-chloro-2-ethoxy-N-([4-(4-fluorobenzyl)-2-morpholinyl] methyl) benzamide citrate, has been shown to be a potent gastrokinetic agent that lacks dopamine D2 receptor antagonist properties. nih.gov Similarly, research on novel benzamide derivatives with amphoteric side chains has aimed to create agents with potent gastro- and colon-prokinetic activities alongside reduced dopamine D2 receptor antagonism. nih.gov

The table below summarizes the receptor activity of selected benzamide analogues from research studies.

| Compound Class/Example | Target Receptor | Activity | Investigated Effect |

| Substituted Benzamides (e.g., Zacopride, Cisapride) | 5-HT4 Receptor | Agonist | Stimulation of corticosteroid production (in frog adrenal cells, indicative of 5-HT4 agonism), gastrointestinal motility. nih.govnih.gov |

| 4-amino-5-chloro-2-methoxy-N-(piperidin-4ylmethyl)benzamides | 5-HT4 Receptor | Agonist | High receptor affinity, enhanced defecation. nih.gov |

| 4-amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2- morpholinyl]methyl]benzamide | Dopamine D2 Receptor | Antagonist (Reduced) | Potent gastric emptying activity with reduced D2 antagonism. nih.gov |

| 4-[(4-Amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetic acid | Dopamine D2 Receptor | Antagonist (Reduced) | Potent gastro- and colon-prokinetic activity with reduced D2 receptor antagonism. nih.gov |

| AS-4370 | Dopamine D2 Receptor | No significant affinity | Potent gastrokinetic agent without D2 antagonist properties. nih.gov |

Immune Modulation and Inflammasome Pathway Inhibition (e.g., NF-κB/NLRP3 axis)

No studies were identified that investigate the effects of this compound on immune modulation or the NF-κB/NLRP3 inflammasome pathway. Research on other benzamide-linked small molecules has shown activity in this area, but these findings are not specific to this compound.

Antiplasmodial Activity Research against Parasitic Strains

There is no available research assessing the antiplasmodial activity of this compound against any parasitic strains, including Plasmodium falciparum.

Antitubercular Efficacy Studies

No published studies were found that evaluate the antitubercular efficacy of this compound against Mycobacterium tuberculosis or other mycobacterial strains.

Peroxisome Proliferator-Activated Receptor (PPAR) Gamma Modulation

The scientific literature does not contain information regarding the modulation of Peroxisome Proliferator-Activated Receptor (PPAR) gamma by this compound.

Kappa Opioid Receptor Antagonism

There is no evidence in the reviewed literature to suggest that this compound acts as a kappa opioid receptor antagonist.

GABA-A Receptor Positive Allosteric Modulation

No research was found to indicate that this compound functions as a positive allosteric modulator of the GABA-A receptor.

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Impact of Halogen Substituents on Biological Potency and Selectivity

Halogen atoms, particularly chlorine and fluorine, are integral to the molecular architecture of this compound and play a critical role in modulating its pharmacological profile. Their effects are multifaceted, stemming from their unique steric and electronic properties.

The specific placement of the chloro and fluoro substituents on the benzamide and benzyl rings, respectively, is a primary determinant of biological activity. SAR studies on related N-benzylbenzamide scaffolds reveal that even minor changes in halogen position can lead to significant shifts in potency and target selectivity.

For instance, in the development of N-benzyl-2-fluorobenzamide derivatives as dual inhibitors of EGFR and HDAC3, the position of the fluorine atom on the benzamide ring was found to be crucial. nih.gov Molecular modeling indicated that the 2-fluoro substituent on the benzamide moiety is capable of chelating with the Zn2+ ion in the active site of HDAC3. nih.gov Similarly, the 4-fluoro group on the benzyl ring occupies the ATP-binding pocket of EGFR, contributing to the dual-target binding function. nih.gov

In a different series of N-benzylbenzamides designed as dual modulators for soluble epoxide hydrolase (sEH) and PPARγ, substitutions on the benzyl ring were extensively studied. acs.org While para-substituents like fluorine or chlorine were generally well-tolerated, they did not significantly improve potency on either target compared to more sterically demanding groups. acs.org However, the presence of an ortho-substituent on the benzyl ring, such as a trifluoromethyl group, was found to be important for both potent sEH inhibition and for protecting the amide bond from metabolic degradation. acs.org The absence of an ortho-substituent led to a near-complete loss of sEH inhibition. acs.org

These findings underscore the principle that the biological activity of this compound class is highly sensitive to the spatial arrangement of its halogen atoms, which dictates the orientation and quality of interactions within the target's binding site.

Table 1: Positional Effects of Substituents on Biological Activity of N-Benzylbenzamide Analogs Data synthesized from studies on related scaffolds to illustrate positional importance.

| Scaffold | Substituent Position (Benzamide Ring) | Substituent Position (Benzyl Ring) | Target | Observed Activity | Reference |

|---|---|---|---|---|---|

| N-benzyl-fluorobenzamide | 2-Fluoro | 4-Fluoro | EGFR / HDAC3 | Potent dual inhibition | nih.gov |

| N-benzylbenzamide | Unsubstituted | para-Fluoro | sEH / PPARγ | Maintained PPARγ selectivity, modest potency | acs.org |

| N-benzylbenzamide | Unsubstituted | ortho-Trifluoromethyl | sEH / PPARγ | Potent sEH inhibition, improved metabolic stability | acs.org |

| N-benzylbenzamide | Unsubstituted | Unsubstituted (ortho) | sEH / PPARγ | Potency significantly decreased | acs.org |

Halogens significantly alter the physicochemical profile of a molecule, primarily through their effects on lipophilicity and electronic character. Fluorine is the most electronegative element, making the C-F bond highly polarized. tandfonline.com This strong electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups, which in turn affects bioavailability and target interaction. tandfonline.comnih.gov Both chlorine and fluorine are considered electron-withdrawing groups, a property that can influence the reactivity and binding interactions of the aromatic rings. nih.gov

Despite their electronegativity, which might suggest increased polarity, halogens typically increase a molecule's lipophilicity. stackexchange.com This is because they are larger and more polarizable than hydrogen atoms, leading to stronger van der Waals and London dispersion force interactions with nonpolar environments. stackexchange.com Increased lipophilicity can enhance a drug's ability to cross biological membranes and access its target, but excessive lipophilicity can also lead to reduced aqueous solubility. mdpi.compharmacyjournal.org The introduction of fluorine or chlorine can thus be used to fine-tune the molecule's partition coefficient (logP) to achieve an optimal balance for absorption, distribution, and target engagement. nih.govmdpi.com

A key strategy in modern medicinal chemistry is the selective incorporation of fluorine to enhance a drug candidate's metabolic stability. tandfonline.comresearchgate.net The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 family responsible for oxidative metabolism. tandfonline.comnih.gov

By placing a fluorine atom at a position on the molecule that is susceptible to metabolic attack (a "metabolic soft spot"), chemists can effectively block this pathway. nih.gov For instance, the para-position of a phenyl ring is often prone to hydroxylation. The presence of the 4-fluoro substituent on the benzyl ring of this compound likely serves this purpose, preventing oxidation at that site and thereby increasing the compound's biological half-life and overall exposure. nih.govacs.org This improved metabolic stability often translates to enhanced in vivo activity. tandfonline.com

Role of the Amide Backbone and Aromatic Rings in Molecular Recognition and Target Binding

The core structure of this compound, comprising two aromatic rings linked by an amide backbone, provides the essential framework for molecular recognition. The amide group itself is a critical functional unit, acting as a rigid and planar linker. It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to form strong, directional interactions within a protein's binding pocket. rsc.org

The aromatic rings are crucial for establishing a variety of non-covalent interactions that contribute to binding affinity and specificity. nih.gov These interactions include:

Hydrophobic Interactions: The nonpolar surfaces of the phenyl rings can engage with hydrophobic pockets in the target protein.

π-π Stacking: Face-to-face or edge-to-face stacking interactions can occur between the molecule's aromatic rings and the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan in the receptor.

Weakly Polar Interactions: Studies have shown that interactions can form between the electron-rich π-system of an aromatic ring and the partially positive hydrogen of a backbone amide (Ar-HN interactions), which can help stabilize local protein structures and ligand binding conformations. nih.govd-nb.info

The interplay of hydrogen bonding from the amide backbone and the diverse interactions of the two aromatic rings are fundamental to how the molecule orients itself and binds to its biological target. rsc.org

Side Chain Modifications and Their Correlation with Biological Activity

While the halogenated N-benzylbenzamide core defines the primary pharmacophore, modifications to this scaffold with various side chains are commonly explored to optimize drug-like properties.

The addition of different functional groups to the core structure allows for the systematic probing of a target's binding site and the modulation of physicochemical properties such as solubility and permeability.

Alkyl Groups: Simple alkyl chains can be introduced to explore hydrophobic pockets within the binding site. The length and branching of the alkyl chain can be varied to maximize favorable van der Waals contacts and improve potency. chemrxiv.org

Morpholine: The morpholine ring is a common heterocyclic substituent in medicinal chemistry. researchgate.net Its oxygen atom can act as a hydrogen bond acceptor, and its inclusion generally increases the polarity and aqueous solubility of a compound, which can improve its pharmacokinetic profile. researchgate.net

Piperazine (B1678402): Piperazine is a particularly versatile and frequently used heterocycle in drug discovery. researchgate.netmdpi.com It contains two nitrogen atoms, one of which is typically used to link to the parent molecule, while the other can remain unsubstituted or be modified with a variety of other groups (e.g., alkyl, aryl). mdpi.com This allows for extensive SAR exploration to fine-tune potency, selectivity, and physical properties. nih.gov For example, in a series of N-benzylbenzamide derivatives designed as tubulin polymerization inhibitors, the introduction of a piperazine moiety was explored to enhance antitumor activity. researchgate.net

Table 2: Influence of Side Chain Modifications on Biological Activity of Benzamide Analogs Data from a study on 2-phenoxybenzamide derivatives illustrating the effect of different heterocyclic side chains.

| Parent Scaffold | Side Chain Substituent | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2-(4-fluorophenoxy)benzamide | N-(2-(4-Boc-piperazin-1-yl)phenyl) | P. falciparum | 0.4134 | mdpi.com |

| 2-phenoxybenzamide | N-(2-(4-Boc-piperazin-1-yl)phenyl) | P. falciparum | 1.012 | mdpi.com |

| 2-(4-acetamidophenoxy)benzamide | N-(2-(4-Boc-piperazin-1-yl)phenyl) | P. falciparum | 1.146 | mdpi.com |

| Unsubstituted benzamide | N-(2-(4-Boc-piperazin-1-yl)phenyl) | P. falciparum | 3.738 | mdpi.com |

Stereochemical Considerations in Optimizing Biological Activity

While specific stereochemical studies on this compound are not extensively documented in publicly available research, the principles of stereochemistry are fundamental in drug design and can be extrapolated to this compound. The molecule itself does not possess a chiral center. However, the introduction of chiral centers through structural modifications can have profound effects on biological activity.

For instance, substitution on the benzylic carbon or on the benzamide ring could introduce chirality. In such cases, the resulting enantiomers or diastereomers would likely exhibit differential binding to their biological targets. This is because biological macromolecules, such as enzymes and receptors, are chiral environments. The three-dimensional arrangement of atoms in a drug molecule dictates its ability to fit into a binding site and form key interactions.

It is a well-established principle that different stereoisomers of a compound can have varied pharmacological and toxicological profiles. Therefore, in the optimization of analogs of this compound, the synthesis and biological evaluation of individual stereoisomers would be a critical step to identify the eutomer—the stereoisomer with the desired pharmacological activity.

Rational Design Strategies for Enhanced Activity and Specificity

The rational design of analogs of this compound is guided by an understanding of its interaction with its biological target. This involves a systematic approach to modify its chemical structure to improve potency, selectivity, and pharmacokinetic properties.

The optimization of a lead compound like this compound involves a meticulous process of modifying its structure and observing the effects on its biological activity. This process, known as establishing a structure-activity relationship (SAR), provides insights into the key molecular features required for a desired pharmacological effect. For the N-benzylbenzamide scaffold, SAR studies on related compounds have revealed several key insights that can be applied to this compound.

Substitutions on the Benzamide Ring (A-ring):

The 2-chloro substituent on the benzamide ring is a critical feature. Halogen atoms, particularly chlorine and fluorine, are often employed in drug design to modulate electronic properties and metabolic stability. The position of the substituent is also crucial. For instance, in a series of N-benzyl-2-fluorobenzamide derivatives designed as EGFR/HDAC3 dual-target inhibitors, the 2-fluoro substitution was found to be important for activity nih.gov. Molecular modeling suggested that the 2-fluorobenzamide moiety could chelate with a zinc ion in the active site of HDAC3 nih.gov. This suggests that the 2-chloro group in this compound may play a similar role in binding to a metallic cofactor in its target enzyme.

Further modifications to this ring, such as the introduction of other substituents or altering the position of the chloro group, would be a logical step in optimization. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of these substituents would likely influence binding affinity and selectivity.

Substitutions on the Benzyl Ring (B-ring):

The 4-fluorobenzyl moiety is another key component of the molecule. The fluorine atom at the para position can enhance metabolic stability and influence binding interactions. In studies of N-benzylbenzamide derivatives as tyrosinase inhibitors, the position and number of hydroxyl groups on the benzyl ring were found to be critical for activity nih.gov. This highlights the importance of the substitution pattern on this ring.

Systematic modifications to the 4-fluorobenzyl ring of this compound could involve:

Varying the halogen substituent: Replacing the fluorine with other halogens like chlorine or bromine to probe the effect of size and electronegativity.

Altering the substitution pattern: Moving the fluoro group to the ortho or meta positions.

Introducing other functional groups: Adding hydroxyl, methoxy, or other groups to explore additional hydrogen bonding or hydrophobic interactions within the binding site.

A study on N-benzylbenzamide derivatives as dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators found that sterically demanding moieties in the para position of the benzyl ring influenced the activity profile acs.org. This underscores the sensitivity of the biological target to the steric and electronic properties of this part of the molecule.

The following table summarizes the hypothetical impact of systematic structural modifications on the activity of this compound, based on findings from related compounds.

| Modification Site | Type of Modification | Potential Impact on Activity | Rationale from Analogous Compounds |

| Benzamide Ring (A-ring) | Varying the 2-substituent (e.g., F, Br, CH3) | Modulation of binding affinity and selectivity. | The 2-fluoro substituent in N-benzyl-2-fluorobenzamides was important for HDAC3 inhibition nih.gov. |

| Adding substituents at other positions | Could explore additional binding pockets and improve potency. | SAR studies on benzamides often show significant effects from multi-substituted rings. | |

| Benzyl Ring (B-ring) | Varying the 4-substituent (e.g., Cl, Br, OH, OCH3) | Can alter binding interactions and metabolic stability. | Hydroxyl substitutions on the benzyl ring are critical for tyrosinase inhibition by N-benzylbenzamides nih.gov. |

| Moving the fluoro substituent (ortho, meta) | May change the orientation of the ring in the binding pocket. | Positional isomerism is a key aspect of SAR exploration. | |

| Amide Linker | Isosteric replacement (e.g., thioamide, reverse amide) | Could alter bond angles, flexibility, and hydrogen bonding capacity. | Modifications to the linker in other chemical series have led to improved properties. |

Many enzymes exist as multiple isoforms, which are structurally similar but may have different tissue distributions and physiological roles. For a therapeutic agent, targeting a specific isoform can lead to a more desirable efficacy and safety profile by avoiding off-target effects. The design of isoform-selective inhibitors based on the this compound scaffold would require a detailed understanding of the structural differences between the target enzyme isoforms.

The general approach to designing isoform-selective inhibitors involves exploiting subtle differences in the amino acid composition and topography of the active sites or allosteric sites of the enzyme isoforms. For instance, if the target of this compound has different isoforms, a rational design strategy would involve:

Structural Analysis: Obtaining crystal structures of the different isoforms, preferably in complex with an inhibitor. This would reveal differences in the size, shape, and polarity of the binding pockets.

Exploiting Non-conserved Residues: Designing analogs of this compound that can form specific interactions with non-conserved amino acid residues in the desired isoform. For example, if one isoform has a larger hydrophobic pocket, an analog with a bulkier, lipophilic substituent at the appropriate position might show enhanced selectivity.

Targeting Allosteric Sites: Designing molecules that bind to an allosteric site that is unique to a particular isoform. Allosteric inhibitors can offer a higher degree of selectivity as these sites are often less conserved than the active site. A study on Aurora kinase A inhibitors identified N-benzylbenzamide-based allosteric inhibitors that bind to the less conserved Y-pocket nih.gov.

In the context of designing selective inhibitors for human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), sulfamoyl-benzamide derivatives have shown isoform-selective inhibition nih.gov. For example, certain substitutions on the benzamide scaffold led to significant differences in potency against h-NTPDase1, -2, -3, and -8 nih.gov. This demonstrates that the benzamide core is amenable to modifications that can confer isoform selectivity.

The following table illustrates a hypothetical rational design strategy for achieving isoform selectivity with this compound analogs.

| Design Strategy | Modification on this compound Scaffold | Rationale |

| Exploit differences in active site volume | Introduce bulky substituents on the benzamide or benzyl ring. | To selectively target an isoform with a larger binding pocket. |

| Target specific amino acid residues | Incorporate functional groups capable of forming hydrogen bonds or ionic interactions. | To engage with non-conserved polar residues in the target isoform. |

| Modulate conformational flexibility | Introduce rigid or flexible linkers in place of the amide bond. | To favor a binding conformation that is specific to one isoform. |

| Develop allosteric inhibitors | Design analogs that can bind to a less conserved allosteric site. | To achieve high selectivity by avoiding the highly conserved active site. |

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "this compound," docking simulations are instrumental in predicting how this ligand interacts with biological targets, such as protein active sites.

Molecular docking simulations can elucidate the specific binding mode of "this compound" within the active site of a target protein. This involves predicting the three-dimensional conformation of the ligand and its orientation relative to the protein's amino acid residues. The simulation calculates a binding affinity or docking score, which is an estimation of the binding free energy and indicates the strength of the interaction. For instance, in studies of similar benzamide derivatives, docking results have revealed binding energies ranging from -8.0 to -9.7 kcal/mol, suggesting strong and stable interactions with their respective protein targets. nih.gov The introduction of a fluorine atom, as seen in "this compound," has been shown in other benzamide series to potentially increase binding affinity. nih.gov

A hypothetical docking study of "this compound" with a target protein might yield data such as that presented in the interactive table below. This table illustrates how different predicted binding poses can have varying docking scores and interaction profiles.

| Predicted Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -9.2 | TYR23, PHE87, LEU102 | Hydrophobic |

| 2 | -8.8 | SER45, ASN48 | Hydrogen Bond |

| 3 | -8.5 | ASP90 | Electrostatic |

| 4 | -7.9 | TRP115, ILE120 | Pi-Alkyl |

Note: The data in this table is hypothetical and for illustrative purposes only.

A crucial outcome of molecular docking is the identification of key amino acid residues within the protein's active site that form significant interactions with the ligand. nih.gov These interactions can be of various types, including hydrogen bonds, hydrophobic interactions, electrostatic interactions, and pi-stacking. For "this compound," the 2-chloro and 4-fluoro substitutions on the benzyl and benzamide rings, respectively, are expected to play a significant role in defining these interactions. The chlorine atom can participate in halogen bonds, while the fluorine atom can form hydrogen bonds or engage in hydrophobic interactions. Understanding these key interactions is vital for elucidating the mechanism of action and for designing more potent and selective analogs.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are employed to study the conformational flexibility of "this compound" and the stability of its complex with a protein target. researchgate.nettandfonline.com By simulating the behavior of the ligand-protein complex in a solvated environment, MD can reveal changes in the protein's conformation upon ligand binding and assess the stability of the predicted binding mode from docking studies. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation trajectory can indicate the stability of the complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org

For a series of benzamide analogs including "this compound," a QSAR model could be developed to predict their biological activity, such as inhibitory concentration (IC50) or binding affinity. plos.org This involves calculating a set of molecular descriptors for each compound that quantify various aspects of its chemical structure. These descriptors can then be correlated with the experimental biological activity using statistical methods like multiple linear regression or machine learning algorithms. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized benzamide derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.govplos.org

The general form of a QSAR equation is: Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

An example of a simplified, hypothetical QSAR model for a series of benzamides is presented below:

| Compound | Experimental IC50 (nM) | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) | Predicted IC50 (nM) |

| Analog 1 | 150 | 3.2 | 250.1 | 145 |

| Analog 2 | 85 | 3.5 | 265.5 | 90 |

| This compound | 110 | 3.8 | 263.7 | 115 |

| Analog 3 | 200 | 2.9 | 240.3 | 195 |

Note: The data in this table is hypothetical and for illustrative purposes only.

A significant advantage of QSAR studies is the identification of the key physicochemical descriptors that influence the biological efficacy of the compounds. plos.org These descriptors can be related to hydrophobicity (e.g., LogP), electronic properties (e.g., dipole moment, partial charges), steric properties (e.g., molecular volume, surface area), and topological indices. By understanding which descriptors are positively or negatively correlated with activity, medicinal chemists can make informed decisions in the design of new molecules with improved potency and selectivity. For "this compound," descriptors related to its halogen substitutions and the flexibility of the benzylamide linker would likely be important contributors to its biological activity profile.

Density Functional Theory (DFT) Computations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute key electronic properties. analis.com.my These studies provide deep insights into the molecule's stability, reactivity, and the distribution of electrons.

Detailed Research Findings:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov For benzamide derivatives, DFT calculations elucidate how substituents on the phenyl rings influence these orbital energies.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. In this compound, the electronegative oxygen, chlorine, and fluorine atoms create regions of negative potential (red/yellow), indicating sites susceptible to electrophilic attack. Conversely, regions around the hydrogen atoms of the amide and benzyl groups typically show positive potential (blue), marking them as sites for nucleophilic interaction. nih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such analyses have shown that many benzamide-type structures are categorized as relatively "hard" compounds, indicating significant stability. analis.com.my

Mulliken Charge Distribution: This analysis partitions the total electron density among the atoms in the molecule, providing insight into the local electronic environment. It can reveal how the chloro and fluoro substituents withdraw electron density, influencing the reactivity of the entire structure. analis.com.my

Table 1: Representative DFT-Calculated Electronic Properties Note: The following data is representative of typical values for similar benzamide structures based on published DFT studies and is for illustrative purposes.

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability. nih.gov |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron configuration. analis.com.my |

Crystal Structure Prediction and Intermolecular Interaction Energy Calculations (e.g., PIXEL Method)

Understanding the three-dimensional arrangement of molecules in a crystal is fundamental to predicting a compound's physical properties, such as solubility and melting point. X-ray crystallography is the definitive experimental technique, while computational methods like crystal structure prediction (CSP) and interaction energy calculations offer predictive insights.

Detailed Research Findings:

Molecular Conformation: In related benzamide structures, the central amide linkage is often twisted relative to the two aromatic rings. The dihedral angle between the 2-chlorophenyl ring and the benzyl ring is a key conformational parameter. For instance, in the analogous compound 2-chloro-4-fluoro-N-phenylbenzamide, the dihedral angle between the two aromatic rings is 13.6°. nih.govnih.gov

Intermolecular Hydrogen Bonding: A dominant feature in the crystal packing of benzamides is the formation of intermolecular hydrogen bonds. Typically, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. researchgate.net This N—H⋯O interaction often links molecules into infinite chains or centrosymmetric dimers, forming robust supramolecular synthons that define the overall crystal architecture. nih.govresearchgate.net

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions in a crystal. The surface is mapped with properties like d_norm, which highlights regions of close contact. For similar chloro- and fluoro-substituted aromatic compounds, Hirshfeld analysis reveals the relative contributions of different interactions to the crystal packing. Contacts such as H⋯H, C⋯H, and Cl⋯H are often significant contributors to the overall stability of the crystal lattice. researchgate.netnih.gov

Interaction Energy Calculations (PIXEL): While specific PIXEL calculations for this compound are not publicly available, this method is used to dissect the total interaction energy between molecules in a crystal into its constituent parts: coulombic, polarization, dispersion, and repulsion energies. This allows for a detailed quantitative understanding of the forces, such as hydrogen bonds and π-π stacking, that govern crystal packing.

Table 2: Representative Crystallographic Data for a Benzamide Analog Note: Data based on the closely related structure 2-chloro-N-(2-methylphenyl)benzamide for illustrative purposes. researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.746 |

| b (Å) | 6.077 |

| c (Å) | 20.797 |

| Z (Molecules/Unit Cell) | 4 |

| Key Interaction | N—H⋯O hydrogen bonds forming chains |

In Silico Virtual Screening for Novel Ligand Discovery and Hit Identification

The 2-chlorobenzamide (B146235) scaffold is a recognized structural motif in medicinal chemistry and has been used as a starting point for drug discovery campaigns. nih.gov In silico virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme.

Detailed Research Findings:

Scaffold for Drug Discovery: The 2-chlorobenzamide core has been central to the development of potent antagonists for targets like the P2X7 receptor. nih.gov This demonstrates the value of the scaffold in generating new hit compounds.

Virtual Screening Workflow: The process typically involves docking a library of compounds into the binding site of a target protein. Algorithms then score and rank the compounds based on their predicted binding affinity (e.g., in kcal/mol) and the quality of their interactions with key amino acid residues. nih.govnih.gov

Hit Identification and Optimization: Compounds that show promising scores and favorable interactions in the virtual screen are identified as "hits." nih.gov For example, in studies on related benzamide derivatives targeting enzymes like α-glucosidase, docking results revealed that the most active compounds formed multiple hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.govresearchgate.net The binding energy of these hits often ranges from -7 to -10 kcal/mol. nih.gov

Binding Mode Analysis: Detailed analysis of the docked poses of hit compounds is crucial. For a molecule like this compound, docking studies would predict how the chlorophenyl and fluorobenzyl groups orient themselves within a binding pocket and identify specific interactions, such as hydrogen bonds from the amide N-H and C=O groups, or π-π stacking involving the aromatic rings. nih.gov This information is vital for the subsequent optimization of hits into more potent lead compounds. nih.gov

Table 3: Illustrative Virtual Screening Docking Results Note: This table presents hypothetical docking results for this compound against a representative enzyme target, based on findings for similar compounds. nih.gov

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| α-Glucosidase (Model) | -8.5 | ASP:329, ARG:376, TRP:177 | Hydrogen bond with ASP, ARG (via C=O); π-π stacking with TRP (via fluorobenzyl ring) |

| P2X7 Receptor (Model) | -9.2 | TYR:55, LYS:120, PHE:200 | Hydrogen bond with TYR (via N-H); Hydrophobic interactions with LYS, PHE |

Preclinical Investigations and Translational Research Perspectives

In Vitro Pharmacological Characterization

The initial phase of preclinical investigation for a compound like this compound involves a thorough characterization of its pharmacological properties in a controlled laboratory setting. This in vitro analysis is fundamental to understanding the compound's mechanism of action, potency, and selectivity before proceeding to more complex biological systems.

Enzymatic Assay Validation and Inhibitory Concentration (IC50) Determination

A primary step in characterizing a new chemical entity is to determine its effect on specific enzymes, which are often the primary targets for therapeutic intervention. Enzymatic assays are employed to quantify the inhibitory or activating properties of the compound.

The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays. It represents the concentration of the compound required to inhibit the activity of a specific enzyme by 50%. nih.gov A lower IC50 value indicates greater potency. For a compound such as this compound, its inhibitory activity would be tested against a panel of relevant enzymes to identify its primary target and potential off-target effects. For instance, if the compound is hypothesized to be a kinase inhibitor, it would be screened against a panel of kinases.

Hypothetical IC50 Data for this compound

| Target Enzyme | IC50 (nM) | Assay Type |

|---|---|---|

| Kinase A | 15 | Biochemical Assay |

| Kinase B | 250 | Biochemical Assay |

| Protease X | >10,000 | Biochemical Assay |

| Phosphatase Y | >10,000 | Biochemical Assay |

This table is a hypothetical representation of data that would be generated.

Cell-Based Functional Assays for Receptor Activation or Inhibition

To understand how a compound functions in a more biologically relevant context, cell-based functional assays are utilized. These assays measure the effect of the compound on cellular processes, such as the activation or inhibition of a specific signaling pathway following receptor engagement. These experiments provide insights into the compound's efficacy at a cellular level and can help to confirm the mechanism of action suggested by enzymatic assays. For example, if a compound targets a receptor, these assays can determine if it acts as an agonist (activator) or an antagonist (inhibitor).

Receptor Binding and Radioligand Assays for Target Affinity

To quantify the binding affinity of a compound to its molecular target, receptor binding assays are conducted. nih.gov Radioligand binding assays are a common method where a radiolabeled compound (radioligand) with known affinity for the target receptor is used. nih.gov The investigational compound, in this case, this compound, would be introduced at increasing concentrations to compete with the radioligand for binding to the receptor.

The data from these competition assays are used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor. nih.gov A lower Ki value signifies a higher binding affinity. nih.gov These studies are crucial for understanding the direct interaction between the compound and its target. nih.gov

Hypothetical Receptor Binding Affinity for this compound

| Target Receptor | Ki (nM) | Radioligand Used | Cell Line |

|---|---|---|---|

| Receptor A | 25 | [3H]-Ligand X | HEK293 |

| Receptor B | 800 | [125I]-Ligand Y | CHO-K1 |

| Receptor C | >10,000 | [3H]-Ligand Z | U87 MG |

This table is a hypothetical representation of data that would be generated.

In Vivo Efficacy Studies in Relevant Animal Models (Excluding Clinical Human Trials)

Following promising in vitro results, the investigation moves to in vivo studies to assess the efficacy of the compound in a living organism. These studies are typically conducted in well-established animal models that mimic human diseases.

Xenograft Models for Antitumor Efficacy and Tumor Growth Inhibition

To evaluate the potential of this compound as an anticancer agent, human tumor xenograft models are often used. dsmc.or.kr In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors. dsmc.or.krnih.gov The mice are then treated with the investigational compound, and its effect on tumor growth is monitored over time. dsmc.or.kr

Key endpoints in these studies include tumor growth inhibition (TGI), which measures the reduction in tumor size in treated animals compared to a control group. researchgate.net Significant TGI would provide strong evidence for the compound's potential as an anticancer therapeutic. dsmc.or.krnih.gov

Hypothetical Antitumor Efficacy in a Xenograft Model

| Xenograft Model (Cell Line) | Treatment Group | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Human Glioblastoma (U87) | Vehicle Control | +250 | 0 |

| Human Glioblastoma (U87) | This compound | +80 | 68 |

| Human Colon Cancer (S1-M1-80) | Vehicle Control | +300 | 0 |

| Human Colon Cancer (S1-M1-80) | This compound | +120 | 60 |

This table is a hypothetical representation of data that would be generated.

Animal Models for Antimicrobial Efficacy Assessment

If a compound is being investigated for antimicrobial properties, its efficacy would be tested in animal models of infection. nih.gov These models involve infecting animals with a specific pathogen (e.g., bacteria or fungi) and then administering the compound to determine its ability to clear the infection and improve survival rates. nih.gov The choice of animal model and pathogen would depend on the intended therapeutic application of the compound. nih.gov

Models for Gastrointestinal Motility Disorders (e.g., Gastric Emptying Studies in Rodents)

No published studies were identified that have investigated the effects of this compound on gastrointestinal motility or in gastric emptying models in rodents. While other benzamides have been explored as potential gastrokinetic agents, data for this specific compound is not available in the scientific literature. sigmaaldrich.comchiralen.comnih.gov

Disease-Specific Animal Models (e.g., Lupus Nephritis in Mice, Antitubercular Models, Antiplasmodial Models)

There is no evidence in the available literature of this compound being evaluated in animal models for lupus nephritis, tuberculosis, or malaria. Although various benzamide derivatives have been synthesized and tested for antitubercular and antiplasmodial activities, and other complex molecules have been studied in lupus nephritis models, no such research has been published for this compound. nih.govnih.govnanobioletters.comsigmaaldrich.comresearchgate.net

Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationships in Preclinical Settings

In Vivo Stability, Absorption, Distribution, and Elimination Studies

No data is publicly available regarding the in vivo stability, absorption, distribution, or elimination of this compound in any preclinical model. Pharmacokinetic profiles have been characterized for other benzamide-containing compounds, but these findings cannot be extrapolated to the specific molecule of interest.

Tracer Evaluation for Receptor Occupancy in Animal Brains

There are no published studies indicating that this compound has been developed or evaluated as a tracer for receptor occupancy studies in animal brains.

Target Identification and Mechanism of Action Elucidation Approaches

Proteomic and Genomic Profiling for Molecular Target Discovery

A review of the scientific literature yielded no studies that have employed proteomic or genomic profiling to discover the molecular targets or elucidate the mechanism of action of this compound.

Genetic Polymorphism Analysis and Mutagenesis Studies for Resistance Mechanisms

The emergence of resistance is a significant challenge in the development of novel therapeutic agents. Understanding the genetic basis of resistance to compounds like this compound is crucial for predicting clinical efficacy and designing strategies to overcome it. Preclinical research in this area focuses on identifying genetic variations, such as single nucleotide polymorphisms (SNPs), and specific gene mutations that confer reduced sensitivity to the compound.

Genetic polymorphism analysis involves screening populations of target organisms or cells to identify naturally occurring genetic variants associated with a resistant phenotype. For instance, in the case of the benzimidazole (B57391) class of anthelmintics, a class of compounds related to benzamides, resistance has been linked to specific SNPs in the β-tubulin gene. nih.gov These point mutations lead to amino acid substitutions that likely reduce the binding affinity of the drug to its target. nih.gov A similar approach could be employed for this compound to identify polymorphisms in its putative target that correlate with decreased efficacy.

Mutagenesis studies, on the other hand, involve inducing mutations in the target organism or cell line and then selecting for resistant clones in the presence of the compound. The genetic makeup of these resistant clones is then analyzed to pinpoint the mutations responsible for the resistance. For example, studies on the benzamide derivative 3-methoxybenzamide (B147233) in Bacillus subtilis revealed that mutations in the ftsZ gene, which is involved in cell division, could suppress the lethal effects of the compound. nih.gov Another study on antifungal benzamides identified resistance-conferring residues in the lipid-binding pocket of Sec14p through a functional variomics screen. nih.gov These approaches can reveal not only the direct target of the compound but also other proteins in the same pathway that can be altered to bypass the drug's effects.

The data generated from these studies are critical for understanding the molecular mechanisms of resistance. By identifying the specific genetic changes that lead to resistance, researchers can develop molecular diagnostic tools to monitor for the emergence of resistant strains and potentially design second-generation inhibitors that are effective against these resistant variants.

Table 1: Hypothetical Genetic Polymorphisms and Mutations Associated with Resistance to Benzamide Derivatives

| Gene | Mutation/Polymorphism | Organism/Cell Line | Consequence |

| Target X | Phe167Tyr (TTC > TAC) | Caenorhabditis elegans | Reduced binding affinity |

| Target X | Glu198Ala (GAA > GCA) | Haemonchus contortus | Altered protein conformation |

| Efflux Pump Y | Promoter region SNP (-35 A>G) | Human Cancer Cell Line | Increased efflux pump expression |

| Metabolic Enzyme Z | Val280Ile (GTC > ATC) | Saccharomyces cerevisiae | Enhanced metabolic inactivation |

| Downstream Effector A | Frameshift mutation (c.452delA) | Murine Leukemia Cell Line | Bypass of drug-induced pathway block |

Advanced Biochemical and Biophysical Assays for Direct Target Engagement

Confirming that a compound directly interacts with its intended molecular target within a complex biological system is a cornerstone of modern drug discovery. acs.org For this compound, a suite of advanced biochemical and biophysical assays can be employed to unequivocally demonstrate target engagement and to quantify the binding affinity and kinetics. These assays are vital for validating the mechanism of action and for establishing a clear structure-activity relationship (SAR). nih.gov

Biochemical Assays: Biochemical assays often utilize purified proteins to measure the direct impact of a compound on the target's function. If the target of this compound is an enzyme, assays would measure the inhibition of its catalytic activity. For non-enzymatic targets, competitive binding assays with a known ligand can be employed. For example, chemogenomic profiling and subsequent biochemical assays with purified protein were used to identify Sec14p as the target of certain antifungal benzamides. nih.gov

Biophysical Assays: Biophysical methods provide direct evidence of binding by measuring changes in the physical properties of the target protein upon interaction with the compound. nih.gov These techniques are often used to confirm hits from primary screens and to characterize the thermodynamics and kinetics of the interaction. acs.org

Thermal Shift Assays (TSA): Also known as differential scanning fluorimetry (DSF), TSA measures the change in the melting temperature of a target protein in the presence of a ligand. nih.gov A positive shift in the melting temperature indicates that the compound binds to and stabilizes the protein, providing strong evidence of direct engagement.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a compound to a target protein immobilized on a sensor chip in real-time. This assay provides detailed kinetic information, including association (kon) and dissociation (koff) rates, from which the binding affinity (KD) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing the thermodynamics of binding, providing information on the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.

Affinity Selection Mass Spectrometry (AS-MS): This technique combines the separation of protein-ligand complexes from unbound ligands with the high sensitivity of mass spectrometry to identify compounds that bind to the target protein. nih.gov

Competitive Activity-Based Protein Profiling (ABPP): This chemoproteomic method uses active site-directed covalent probes to assess enzyme function in native biological systems. Competitive ABPP can be adapted to determine the target engagement of reversible inhibitors in complex proteomes and even in vivo. nih.gov

The collective data from these assays provide a comprehensive understanding of how this compound interacts with its target, which is essential for its optimization as a potential therapeutic agent.

Table 2: Representative Biophysical Data for Compound-Target Interaction

| Assay Type | Parameter | Value |

| Thermal Shift Assay (TSA) | ΔTm | + 5.2 °C |

| Surface Plasmon Resonance (SPR) | KD | 150 nM |

| kon | 2.5 x 105 M-1s-1 | |

| koff | 3.75 x 10-2 s-1 | |

| Isothermal Titration Calorimetry (ITC) | KD | 180 nM |

| Stoichiometry (n) | 1.1 | |

| ΔH | -8.5 kcal/mol | |

| -TΔS | -2.1 kcal/mol |

Future Directions and Research Perspectives

Development of Next-Generation Benzamide Derivatives with Enhanced Potency, Selectivity, and Optimized Pharmacological Profiles

The future development of this compound as a therapeutic agent hinges on the strategic design of next-generation derivatives. The primary goals of these efforts will be to enhance biological potency, improve selectivity for specific molecular targets, and optimize overall pharmacological profiles. The core structure of this compound offers multiple sites for chemical modification, each providing an opportunity to fine-tune its properties.

Table 1: Potential Modification Sites on this compound for Derivative Synthesis

| Modification Site | Potential Modifications | Anticipated Impact |

| 2-chloro-benzoyl ring | Substitution of the chlorine atom with other halogens (Br, I) or electron-withdrawing/donating groups. | Alteration of electronic properties, potentially influencing binding affinity and metabolic stability. |

| N-(4-fluorobenzyl) ring | Positional isomerization of the fluorine atom (to ortho- or meta-positions); introduction of additional substituents. | Modulation of lipophilicity and hydrogen bonding capacity, affecting cell permeability and target engagement. |

| Amide linker | Replacement with bioisosteres such as thioamides, ureas, or sulfonamides. | Modification of the molecule's three-dimensional conformation and hydrogen bonding pattern, which can impact target selectivity. |

Research into analogous benzamide structures has demonstrated the viability of these approaches. For instance, studies on other N-benzylbenzamide derivatives have shown that modifications to the benzyl and benzoyl rings can significantly impact their activity as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ). acs.org Similarly, research on N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC) has revealed that substitutions on the phenyl ring are critical for potency. semanticscholar.orgnih.gov

Future work on this compound will likely involve the synthesis of a focused library of derivatives based on these principles. These new compounds will then be subjected to rigorous structure-activity relationship (SAR) studies to identify key structural features that govern their biological effects. mdpi.comresearchgate.netnih.gov

Exploration of New Therapeutic Indications for this compound and its Analogues

Preliminary investigations have suggested that this compound may possess antimicrobial and anticancer properties. However, the full therapeutic potential of this compound and its analogs is likely much broader. A key future direction will be the systematic exploration of new therapeutic indications. This will involve screening the compound against a wide range of biological targets implicated in various diseases.

Based on the activities of other reported benzamide derivatives, several therapeutic areas warrant investigation:

Neurodegenerative Diseases: Some benzamide analogs have shown potential as monoamine oxidase-B (MAO-B) inhibitors, a target relevant to Parkinson's disease. nih.gov

Oncology: Beyond general anticancer activity, specific targets such as poly(ADP-ribose) polymerase-1 (PARP-1) could be explored, as other novel benzamide derivatives have shown potent inhibitory effects. semanticscholar.org

Metabolic Disorders: The discovery of N-benzylbenzamides as dual sEH/PPARγ modulators suggests a potential role in managing type 2 diabetes and hypertension. acs.org Additionally, other chloro-substituted benzamides have been investigated as antidiabetic agents through the inhibition of α-glucosidase and α-amylase. nih.gov

Inflammatory Disorders: Benzimidazole derivatives, which share some structural similarities with benzamides, have been explored as inhibitors of the NLRP3 inflammasome, suggesting a potential anti-inflammatory role.

The exploration of new indications will be facilitated by high-throughput screening campaigns and mechanism-of-action studies to identify the specific cellular pathways and molecular targets modulated by this compound and its derivatives.

Integration of Artificial Intelligence and Machine Learning in Benzamide Research and Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of new drugs, and the field of benzamide research is no exception. For a compound like this compound, AI and ML can be applied in several key areas:

Predictive Modeling: AI algorithms can be trained on existing data from other benzamide derivatives to predict the biological activities, physicochemical properties, and potential toxicity of novel, yet-to-be-synthesized analogs of this compound. This can help prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new benzamide derivatives with desired properties. By providing the model with a set of target parameters (e.g., high potency, low toxicity), it can generate novel chemical structures that are likely to meet these criteria.

Target Identification: AI can analyze large biological datasets (e.g., genomics, proteomics) to identify new potential therapeutic targets for this compound. This can help to uncover novel mechanisms of action and expand the range of potential therapeutic applications.

Table 2: Application of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Specific Task | Expected Outcome |

| Predictive Modeling | QSAR (Quantitative Structure-Activity Relationship) modeling | Prediction of the biological activity of new derivatives before synthesis. |

| De Novo Design | Generative adversarial networks (GANs) or recurrent neural networks (RNNs) | Generation of novel benzamide structures with optimized properties. |

| Target Identification | Analysis of 'omics' data | Identification of novel protein targets and pathways for this compound. |

While the direct application of AI to this compound has not yet been reported, the general success of these methods in broader drug discovery highlights the immense potential for accelerating the development of this compound and its analogs.

Challenges and Opportunities in the Academic Development of Halogenated Benzamide-Based Bioactive Agents

The academic development of halogenated benzamide-based agents like this compound presents both challenges and opportunities.

Challenges:

Synthesis: While the synthesis of this compound itself is relatively straightforward, the preparation of a diverse library of analogs can be resource-intensive. The introduction of multiple halogen atoms or complex substituents can require multi-step synthetic routes with potential challenges in purification and yield optimization. mdpi.com

Metabolic Stability: The presence of halogen atoms can influence the metabolic fate of a drug. While sometimes beneficial, it can also lead to the formation of reactive metabolites. Understanding the metabolic pathways of halogenated benzamides is crucial for their development.

Intellectual Property: The patent landscape for benzamide derivatives is extensive. Academic researchers must navigate this landscape to ensure their work can be translated into clinical applications.

Opportunities:

Chemical Diversity: The ability to introduce a wide range of substituents onto the benzamide scaffold provides a rich source of chemical diversity for academic exploration. This allows for the systematic investigation of structure-activity relationships and the discovery of novel biological activities. nih.gov

Collaborative Research: The multifaceted nature of drug discovery provides ample opportunities for collaboration between synthetic chemists, biologists, pharmacologists, and computational scientists. Academic institutions are well-positioned to foster these interdisciplinary collaborations.

Open Science Initiatives: The availability of open-access databases and compound libraries can facilitate the initial stages of research, allowing academics to test hypotheses and generate preliminary data more efficiently. The study of compounds from initiatives like the Medicines for Malaria Venture (MMV) Malaria Box Project has spurred academic research into new derivatives. researchgate.net

The journey of this compound from a simple chemical entity to a potential therapeutic agent is emblematic of the broader challenges and opportunities in modern drug discovery. Future research, guided by the principles of rational drug design, open to the exploration of new therapeutic avenues, and empowered by the integration of artificial intelligence, will be critical in unlocking the full potential of this and other halogenated benzamides.

Advanced Spectroscopic and Structural Characterization in Academic Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 2-chloro-N-(4-fluorobenzyl)benzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments are utilized to map out its complete atomic connectivity.

Proton (¹H) NMR for Amide and Aromatic Proton Assignments

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the amide proton, the benzylic methylene (B1212753) protons, and the aromatic protons of both phenyl rings are observed.